molecular formula C14H13N3O4 B8637969 Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- CAS No. 29178-59-4

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-

Cat. No.: B8637969
CAS No.: 29178-59-4
M. Wt: 287.27 g/mol
InChI Key: CHBGJLWDJXAZQQ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H13N3O4. It is a solid powder that is soluble in organic solvents like ethanol and ether but has poor solubility in water . This compound is known for its unique structure, which includes both amino and nitro functional groups attached to a phenoxyphenyl acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminophenol to produce 3-amino-4-nitrophenol. This intermediate is then reacted with 4-bromophenyl acetate under basic conditions to form the desired product . The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various electrophiles, solvents like DMF or dichloromethane (DCM)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The compound’s nitro and amino groups allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Aminophenoxy)phenyl)acetamide
  • N-(4-(3-Aminophenylthio)phenyl)acetamide
  • N-(4-(4-Nitrophenoxy)phenyl)acetamide

Uniqueness

Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]- is unique due to the presence of both amino and nitro groups on the phenoxyphenyl acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .

Properties

CAS No.

29178-59-4

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N-[4-(3-amino-4-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H13N3O4/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18)

InChI Key

CHBGJLWDJXAZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compounds of Formula I, wherein D is CH, T is CH, M is C, Q is S, and q is 0, can be prepared according to the synthetic sequence shown in Scheme 7 and further detailed in the Examples section following. 4-(4-Nitrophenoxy)aniline (2), derived from (1) and 4-aminophenol, was cyclized with KSCN and Br2 in the presence of acid to provide thiazole (3). Subsequent reaction with ClCO2Me or butylisocyante (BuNCO) to give (4), followed by reduction with SnCl2 to give (5) and finally coupling with isocyanate afforded (6).
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Synthesis routes and methods II

Procedure details

Compounds of Formula (I), wherein R3 is —C(O)OCH3, A is phenyl, and X and Z are oxygen, D and T are CH, M is C, Q is N(R7)p, either p or q is 1, and the other is 0, can be prepared according to the synthetic sequence shown in Scheme 1 and further detailed in the Examples section following. 4-Acetamidophenol (1) in DMF is reacted with 5-chloro-2-nitroaniline (2) in the presence of 60% NaH to provide 5-(4-acetamidophenoxy)-2-nitroaniline (3). The nitroaniline (3) is then refluxed with Na2S2O4 to provide 4-(4-acetamidophenoxy)phenylene-1,2-diamine (4). (It is understood that reduction of nitro group of (3) can be effected in many ways, for example by use of H2, Pd/C; Raney Nickel with hydrazine; SnCl4 in HCl; etc.) Diamine (4) is refluxed with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea in ethanol and the acetylated carbamate (5) is obtained. HCl is added to deacetylate the carbamate (5) to give methyl (5-(4-aminophenoxy)-1H-benzimidazol-2-yl)carbamate (7). Alternatively, carbamate (7) may be prepared by refluxing 3,4,4′-triaminodiphenylether (6) with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea and then treating with conc. HCl to give carbamate (7). Carbamate (7) is then reacted with the appropriate phenyl isocyanate (8) to give the resultant benzimidazole (9) of the present invention. It is understood that R1 and R2 are as described above. When X of Formula (I) is sulfur and Z of Formula (I) is oxygen, the final compounds are obtained by following the same procedure using a phenylthiol derivative of 1. When X of Formula (I) is sulfur, the compound thus obtained can be oxidized with MCPBA (metachloroperbenzoic acid) to give compounds containing sulfone (SO2) or sulfine (SO) as X. Also, when 3-(3-substitutedphenyl)aminocarbonylamino)phenoxy derivatives of Formula 1 are prepared, 3-acetamidophenol is utilized instead of 4-acetamidophenol.
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Synthesis routes and methods III

Procedure details

4-(4-Acetylaminophenoxy)-2-amino-nitrobenzene (46.57 g) was prepared from 4-acetylaminophenol (30.2 g; 0.2 mol) using the general method described for 4-(4-hydroxyphenylsulphanyl)-2-amino-nitrobenzene in Example 2, except that one equivalent of NaH was used.
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